3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It consists of a cyclopropane ring substituted with a 4-methylphenyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process. One common method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of bromine cyanide (BrCN) and triethylamine (Et3N). This reaction yields the desired compound in excellent yields with a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a methoxy group instead of a methyl group.
1,1,2,2-Tetracyanocyclopropane: Lacks the phenyl substitution.
Properties
CAS No. |
23767-71-7 |
---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c1-10-2-4-11(5-3-10)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3 |
InChI Key |
DFUBIDDAHCBMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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